meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride
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Overview
Description
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrochemical Synthesis: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can be synthesized through electrochemical methods involving the reaction of porphyrin precursors with iron chloride under controlled conditions[][1].
Metal Porphyrin Assembly: Another common method involves the assembly of metal porphyrins using porphyrin precursors and iron chloride. This method is often used in laboratory settings[][1].
Chemical Reactions Analysis
Types of Reactions:
Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].
Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].
Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].
Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].
Scientific Research Applications
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions[][1].
Biology: The compound’s photophysical properties make it useful in photodynamic therapy for treating tumors and other diseases[][1].
Medicine: Its ability to generate reactive oxygen species under light exposure is exploited in medical treatments[][1].
Industry: this compound is used in the production of various materials and as a catalyst in industrial processes[][1].
Comparison with Similar Compounds
meso-Tetratolylporphyrin-Fe(III)chloride: This compound has a similar structure but with tolyl groups instead of chlorophenyl groups[][1].
meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)chloride: This variant contains carboxyphenyl groups, which can alter its chemical properties and applications[][1].
meso-Tetrakis(4-methoxyphenyl)porphyrin-Fe(III)chloride: The presence of methoxy groups can influence the compound’s reactivity and photophysical properties[][1].
Properties
Molecular Formula |
C44H26Cl7FeN4 |
---|---|
Molecular Weight |
914.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3 |
InChI Key |
NHYPGHVTVBOYNQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl |
Origin of Product |
United States |
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